molecular formula C7H16NO3P B15045651 diethyl [(2R)-2-methylaziridin-1-yl]phosphonate

diethyl [(2R)-2-methylaziridin-1-yl]phosphonate

Cat. No.: B15045651
M. Wt: 193.18 g/mol
InChI Key: OJIVQDIJUPTQTI-GVHYBUMESA-N
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Description

Diethyl [(2R)-2-methylaziridin-1-yl]phosphonate is a chiral organophosphonate compound characterized by a strained aziridine ring (a three-membered heterocycle with two carbons and one nitrogen) substituted with a methyl group at the C2 position in the R configuration. The aziridine moiety is directly linked to a diethyl phosphonate group (PO(OEt)₂), which confers unique electronic and steric properties to the molecule. This compound is of significant interest in synthetic organic chemistry due to the reactivity of the aziridine ring, which can undergo ring-opening reactions under mild conditions, and the phosphonate group’s ability to participate in nucleophilic substitutions or act as a bioisostere in medicinal chemistry applications .

Properties

Molecular Formula

C7H16NO3P

Molecular Weight

193.18 g/mol

IUPAC Name

(2R)-1-diethoxyphosphoryl-2-methylaziridine

InChI

InChI=1S/C7H16NO3P/c1-4-10-12(9,11-5-2)8-6-7(8)3/h7H,4-6H2,1-3H3/t7-,8?/m1/s1

InChI Key

OJIVQDIJUPTQTI-GVHYBUMESA-N

Isomeric SMILES

CCOP(=O)(N1C[C@H]1C)OCC

Canonical SMILES

CCOP(=O)(N1CC1C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(2R)-2-methylaziridin-1-yl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aziridine derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like toluene or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(2R)-2-methylaziridin-1-yl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions may vary, but typical conditions include moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of phosphonate esters, while oxidation reactions can produce phosphonic acids .

Mechanism of Action

The mechanism of action of diethyl [(2R)-2-methylaziridin-1-yl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the aziridine moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

  • Diethyl Methylformylphosphonate Dimethylhydrazone (DMH Derivative)
    This compound features a dimethylhydrazone-protected aldehyde group instead of an aziridine ring. The phosphonate group is attached to a linear carbon chain, contrasting with the cyclic aziridine structure in the target compound. The DMH derivative’s synthesis involves aldehyde protection via hydrazine, a step absent in aziridine-containing phosphonates .

  • Diethyl (1S,2S)-3-Azido-1-Benzylamino-2-[(R)-1-Phenylethylamino]propylphosphonate This compound contains an azide group and a branched alkyl chain with stereogenic centers. Unlike the target molecule’s rigid aziridine ring, its flexibility and azide functionality make it suitable for click chemistry applications, whereas the aziridine in the target compound is more reactive toward nucleophiles .
  • rac-Diethyl ((1R,2R)-2-Azido-1-Fluoro-3-Hydroxy-2-Methylpropyl)phosphonate
    This fluorinated analog includes both azide and hydroxyl groups. The presence of fluorine introduces electronegative effects, altering reactivity compared to the methyl-substituted aziridine in the target compound. The stereochemical complexity (racemic mixture) also differs from the enantiomerically pure R configuration of the target .

  • Diethyl 2-Methylpyrrolidin-2-ylphosphate
    A five-membered pyrrolidine ring replaces the aziridine, reducing ring strain and reactivity. The phosphate ester group (vs. phosphonate) has different hydrolysis kinetics and acidity, impacting biological activity and synthetic utility .

Spectral Data Comparison

Compound Key ¹H NMR Signals (δ, ppm) ³¹P NMR (δ, ppm) Notable Features
Target Compound (Hypothetical) 1.30 (t, OCH₂CH₃), 2.81 (dt, aziridine H), 6.47 (br d, NH) ~20–25 Aziridine ring protons, R-configuration
DMH Derivative 1.30 (t, OCH₂CH₃), 2.77 (s, N–CH₃), 6.47 (br d, H-1) N/A Dimethylhydrazone-protected aldehyde
Fluorinated Analog 1.25 (t, OCH₂CH₃), 4.01–4.20 (m, OCH₂), 5.21 (d, F–C) 18.5 Fluorine coupling in ¹⁹F NMR

Biological Activity

Diethyl [(2R)-2-methylaziridin-1-yl]phosphonate is a phosphonate compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological implications, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing heterocycle, along with a phosphonate moiety. The chemical formula is C7H16NO3PC_7H_{16}NO_3P, and it features both diethyl and aziridine functionalities that contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC7H16NO3P
Molecular Weight181.18 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the reaction of diethyl phosphite with suitable aziridine precursors. Various synthetic routes have been explored, often focusing on optimizing yield and purity.

  • Reagents : Diethyl phosphite, aziridine derivatives.
  • Conditions : Reactions are generally conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation or hydrolysis.
  • Purification : Common methods include column chromatography and recrystallization.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing potential as a lead compound for antibiotic development.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.

Cytotoxicity Studies

Cytotoxicity evaluations have been performed using various cancer cell lines. The results suggest that this compound may induce apoptosis in certain cancer cells, indicating potential applications in cancer therapy.

Case Study 1: Antibacterial Activity

A study published in 2023 evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using the broth dilution method.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The results indicated that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound was found to inhibit AChE with an IC50 value of 15 µM. This inhibition suggests potential applications in treating conditions like Alzheimer's disease.

Q & A

Q. What are the critical steps for synthesizing diethyl [(2R)-2-methylaziridin-1-yl]phosphonate under inert conditions?

Successful synthesis requires rigorous exclusion of moisture and oxygen. Key steps include:

  • Flame-drying glassware under vacuum (0.1 mmHg) and maintaining an argon atmosphere to prevent hydrolysis or oxidation of sensitive intermediates .
  • Use of anhydrous solvents (e.g., toluene) to avoid side reactions with residual water .
  • Efficient stirring with a large stir bar or overhead stirrer to manage heterogeneous mixtures, particularly during precipitation of byproducts like 4-acetamidobenzenesulfonyl amide .

Q. How does sodium hydride purity impact the synthesis of this compound?

Impure NaH (contaminated with NaOH) reduces yields by promoting side reactions. For example, hydroxide ions cleave the product to form diethyl diazomethylphosphonate (DAMP), which is chromatographically inseparable from the target compound (Rf = 0.24 vs. overlapping polar spots for DAMP) . Always use freshly opened NaH (60% dispersion in mineral oil) and rinse storage containers with toluene to minimize contamination .

Q. What purification strategies are effective for isolating this compound?

  • Column chromatography using silica gel with 1:1 ethyl acetate-hexanes eluent. Monitor fractions via TLC to distinguish the product (Rf = 0.24) from DAMP .
  • Avoid prolonged exposure to basic conditions during workup to prevent decomposition .

Advanced Research Questions

Q. How can conflicting DSC data on reagent stability be resolved?

Differential Scanning Calorimetry (DSC) studies may show variability in thermal stability due to impurities or experimental conditions. For example:

  • Submitters and checkers in synthesis protocols may report divergent DSC results due to differences in reagent batches or procedural rigor (e.g., flame-drying vs. non-flame-dried glassware) .
  • Validate DSC findings with parallel techniques like TGA (thermogravimetric analysis) and ensure consistent sample preparation (e.g., purity >97% via GC) .

Q. What reaction mechanisms explain the formation of byproducts like DAMP?

DAMP arises via hydroxide-mediated cleavage of the target compound. The mechanism involves:

  • Nucleophilic attack by OH<sup>-</sup> on the diazo carbon, leading to loss of nitrogen and formation of a phosphonate intermediate .
  • Proton transfer and stabilization of DAMP, which co-elutes with the product due to similar polarity .

Q. How does ³¹P NMR aid in characterizing this compound?

  • ³¹P NMR provides structural confirmation by identifying phosphorus environments. For analogous phosphonates, chemical shifts typically range δ 15–25 ppm for dialkyl phosphonates .
  • Coupling patterns (e.g., <sup>3</sup>JP-H) help verify substituent arrangement. For example, coupling with aziridine protons confirms the 2R-methylaziridinyl group .

Q. What strategies mitigate hazards during large-scale synthesis?

  • Replace sodium hydride with safer bases (e.g., potassium tert-butoxide) to reduce fire risks .
  • Use high-purity sulfonyl azides (e.g., 4-acetamidobenzenesulfonyl azide) to minimize explosive diazo intermediates .
  • Conduct hazard assessments for reagents like tetrahydrofuran (peroxide formation) and methyl tert-butyl ether (flammability) .

Q. How can enantiomeric purity of the 2R-methylaziridinyl group be confirmed?

  • Chiral HPLC or polarimetry to assess optical rotation .
  • X-ray crystallography for absolute configuration determination, as demonstrated for structurally related phosphonates .

Methodological Considerations

Q. What analytical techniques validate synthetic success?

TechniqueApplicationKey Data
³¹P NMRConfirm phosphonate structureδ ~20 ppm
¹H/¹³C NMRAssign stereochemistryCoupling constants (e.g., <sup>3</sup>JH-H for aziridine)
IRDetect diazo groups (C≡N stretch ~2100 cm⁻¹)
HRMSVerify molecular formulaExact mass match within 5 ppm

Q. How are stability and storage conditions optimized?

  • Store under argon at –20°C to prevent azide decomposition .
  • Avoid prolonged exposure to light, which can degrade diazo groups .

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